Propylcyclopentane

Description

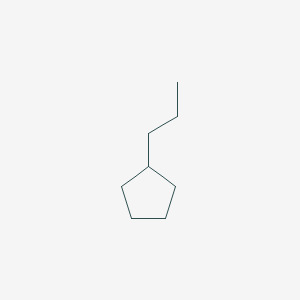

Structure

3D Structure

Properties

IUPAC Name |

propylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-2-5-8-6-3-4-7-8/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIAMAVWIJYWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174352 | |

| Record name | Propylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-96-2 | |

| Record name | Propylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPYLCYCLOPENTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLCYCLOPENTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q1SP7J9BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies and Methodological Innovations for Propylcyclopentane and Its Derivatives

Catalytic Alkylation Approaches to Cyclopentane (B165970) Ring Systems

The direct introduction of a propyl group onto a cyclopentane ring via alkylation is a primary strategy for synthesizing propylcyclopentane. This method typically involves the reaction of cyclopentane with a propylene (B89431) source in the presence of a catalyst. Research in this area is heavily focused on developing catalyst systems that can activate the relatively inert C-H bonds of cyclopentane and facilitate the C-C bond formation with high selectivity, minimizing side reactions such as isomerization or multiple alkylations.

Investigation of Catalyst Systems for Selective Alkylation

The choice of catalyst is paramount in the alkylation of cyclopentane. The reaction is analogous to the well-studied alkylation of aromatic compounds, and thus, many catalyst systems are adapted from that field. nih.gov Solid acid catalysts are predominantly used due to their efficiency, reusability, and reduced environmental impact compared to traditional homogeneous catalysts like AlCl₃ or HF. nih.gov

Zeolite-based catalysts are particularly prominent. Their well-defined pore structures can impart shape selectivity, influencing the distribution of products. umass.edugoogle.com Different zeolite frameworks have been investigated for analogous alkylation reactions, showing varying degrees of activity and selectivity. For instance, in studies of benzene (B151609) alkylation with propylene, zeolites such as Hβ, HY, and HMCM-22 have been compared. Findings indicate that catalytic activity often follows the order of Hβ ≈ HY > HMCM-22, while selectivity for the desired mono-alkylated product is highest for HMCM-22. nih.gov The BEA zeolite is noted for being highly active, though it may require high reactant dilution to maintain stability. mdpi.com The catalytic activity of BEA-type zeolites is determined not just by the concentration of acid sites, but by their distribution within the zeolite crystal. mdpi.com Mesoporous zeolite single crystals have also demonstrated superior activity and selectivity in alkylation, attributed to improved mass transport within the catalyst structure. nih.gov

The following table summarizes findings from analogous alkylation reactions, providing insight into the performance of various zeolite catalysts.

| Catalyst System | Reactants | Temperature (°C) | Pressure (MPa) | Key Findings |

| Hβ Zeolite | Benzene, Propylene | 150 - 270 | Atmospheric - 3.0 | High conversion rates; selectivity can be lower than other zeolites. nih.gov |

| HY Zeolite | Benzene, Propylene | N/A | N/A | Considered a suitable catalyst balancing conversion and selectivity. nih.gov |

| HMCM-22 Zeolite | Benzene, Propylene | N/A | N/A | Highest selectivity for the target product among Hβ and HY. nih.gov |

| USY (Ultra-Stable Y) | Aromatic Hydrocarbons, Propylene | 160 - 240 | 0.8 | Exhibits high catalytic activity and can be reused without significant loss of efficiency. |

Reaction Mechanisms and Kinetic Studies in Alkylation

The alkylation of cyclopentane with propylene over a solid acid catalyst, such as a zeolite, proceeds through a well-established carbocation mechanism. The process involves several key steps:

Carbocation Formation : Propylene is activated by a Brønsted acid site (a proton, H+) on the catalyst surface to form an isopropyl carbocation. nih.gov

Electrophilic Attack : The highly reactive isopropyl carbocation then attacks the electron-rich C-H bond of the cyclopentane molecule. This step is the core of the C-C bond formation.

Deprotonation : The resulting intermediate, a protonated this compound, releases a proton back to the catalyst, regenerating the active site and yielding the final this compound product.

Kinetic studies on analogous systems, such as the alkylation of benzene with propylene, have been developed using models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) framework. conicet.gov.ar These models suggest that the rate-limiting step can be the surface chemical reaction between the adsorbed reactants. conicet.gov.ar The reaction is typically endothermic, meaning that higher temperatures favor the reaction's progress. nih.gov However, excessively high temperatures can also promote side reactions and catalyst deactivation due to the formation of bulkier molecules that block the catalyst's micropores. google.com For zeolite catalysts, reaction kinetics are influenced by both internal and external diffusion resistances, which must be accounted for in modeling. google.com The initial activation of the alkane is a critical step, and studies on cyclopentane have provided absolute rate constants for its reaction with hydroxyl radicals, a key process in understanding its reactivity. science.gov

Cyclization Reactions for this compound Formation

An alternative synthetic route to this compound is the intramolecular cyclization of a suitable linear alkane. This method involves forming the five-membered ring from an open-chain precursor, a transformation that is fundamental in petroleum refining and organic synthesis.

Exploration of Precursor Linear Alkanes and Reaction Pathways

The direct precursor for this compound (C₈H₁₆) via cyclization is a C8 alkane. The most straightforward candidate is n-octane . The reaction pathway involves the transformation of the straight-chain alkane into a cyclic structure. This process is typically catalyzed and requires the formation of a reactive intermediate.

The generally accepted pathway on a bifunctional catalyst proceeds as follows:

Dehydrogenation : The n-octane molecule is first dehydrogenated on a metal active site (e.g., platinum) to form an octene isomer.

Protonation and Carbocation Formation : The resulting alkene is then protonated by a Brønsted acid site on the catalyst support (e.g., alumina (B75360) or a zeolite), forming a secondary octyl carbenium ion.

Intramolecular Cyclization : The carbocation undergoes an intramolecular electrophilic attack, where the positive charge is attacked by an electron-rich C-H bond further down the chain. This ring closure can form either a five-membered ring (propylcyclopentyl cation) or a six-membered ring (ethylcyclohexyl cation).

Isomerization and Saturation : The resulting cycloalkyl cation can undergo rearrangement and is finally saturated by hydrogenation to yield the stable cycloalkane product.

The formation of a five-membered ring is generally less thermodynamically favored than the formation of a six-membered ring. Therefore, achieving high selectivity for this compound requires careful control of catalyst properties and reaction conditions to favor the kinetic product or specific isomerization pathways.

Catalytic Processes for Efficient Ring Closure

Efficient ring closure is achieved using bifunctional catalysts that possess both metal and acid functions. The metal component, typically a noble metal like platinum, facilitates the dehydrogenation/hydrogenation steps, while the acidic support promotes the carbocation-mediated cyclization and isomerization reactions. youtube.com

The choice of the acidic support is critical for selectivity. The pore structure of zeolites can be used to control the reaction pathway through shape selectivity, potentially favoring the formation of specific cyclic isomers by constraining the size of the transition states that can form within their pores. umass.edugoogle.com While specific catalysts optimized for the direct cyclization of n-octane to this compound are not widely detailed, the principles are derived from broader studies of alkane isomerization and reforming. The challenge lies in preventing competing reactions such as cracking (C-C bond cleavage) and aromatization, which are also promoted by these catalysts at typical reaction temperatures. youtube.com

Dehydrocyclization Methodologies for Aliphatic Hydrocarbons

Dehydrocyclization is a core process in catalytic reforming where an aliphatic hydrocarbon is converted into a cyclic compound with the concurrent loss of hydrogen. youtube.com This methodology can be applied to C8 alkanes like n-octane to produce this compound, although it is more commonly associated with the production of higher-octane aromatic compounds like ethylbenzene (B125841) and xylenes (B1142099). youtube.com

The process is carried out at high temperatures (around 500°C) and pressures, using a bifunctional catalyst, most commonly platinum supported on an acidic material like chlorided alumina (Pt/Al₂O₃) or a zeolite. mdpi.comyoutube.com The mechanism shares steps with the cyclization reaction described previously but emphasizes the net loss of hydrogen.

The reaction sequence for n-octane dehydrocyclization is as follows:

Dehydrogenation : n-Octane is dehydrogenated on the platinum sites to form n-octenes and subsequently octadienes. rsc.org Theoretical studies show that small platinum particles are more active for this initial dehydrogenation step. rsc.org

Cyclization : The olefinic intermediates are protonated on the acid sites and undergo cyclization to form five-membered (propylcyclopentyl) or six-membered (ethylcyclohexyl) carbocations.

Isomerization : The cyclic carbocations can isomerize. For example, the ethylcyclohexyl cation can rearrange to a propylcyclopentyl cation and vice-versa.

Further Dehydrogenation : The cyclic intermediates can be further dehydrogenated on the platinum sites. In the case of six-membered rings, this leads to the formation of stable aromatic compounds. Five-membered rings are less prone to aromatization but can still be part of a complex reaction network.

This compound is a recognized product in the complex mixture obtained from the catalytic reforming of C8 alkanes. Achieving high selectivity for this compound requires suppressing the pathways that lead to six-membered rings and subsequent aromatization, as well as minimizing hydrocracking, which breaks the molecule into smaller alkanes. Catalyst modifications, such as the addition of a second metal like tin (Sn) to platinum, can alter the catalyst's selectivity by mitigating the hydrogenolysis (cracking) activity of platinum.

Mechanistic Insights into Dehydrogenation and Cyclization

The formation of this compound often occurs during the catalytic reforming of n-octane. tandfonline.comresearchgate.net The reaction mechanism is believed to proceed through a series of dehydrogenation and cyclization steps. google.com Initially, n-octane undergoes dehydrogenation on a metal catalyst, such as platinum, to form octenes. google.com These olefinic intermediates can then cyclize. The cyclization of octene can be facilitated by both Brønsted and Lewis acid sites on the catalyst support. researchgate.net

The primary pathway for the formation of this compound involves a C5 ring closure of an octane (B31449) isomer. researchgate.net For instance, n-octane can first isomerize to methylheptanes (e.g., 2-methylheptane (B165363) or 3-methylheptane). researchgate.net Subsequent dehydrogenation and cyclization of these isomers can lead to the formation of a five-membered ring. Specifically, the dehydrocyclization of n-octane can produce a mixture of this compound and 1-methyl, 2-ethyl cyclopentane. researchgate.net

An alternative, though less favored, pathway involves the direct C1-C5 cyclization of n-octane itself. The process is complex, with multiple competing reactions, including aromatization to form xylenes and ethylbenzene, as well as hydrocracking to lighter alkanes. tandfonline.com The reaction is thought to proceed through the formation of monoenes, dienes, and trienes, with the trienes undergoing cyclization to cyclohexadienes, which are then further dehydrogenated to aromatics. google.com The formation of five-membered rings is a key competing reaction pathway in this process.

Optimization of Reaction Conditions and Catalyst Performance

The synthesis of this compound from n-octane is highly dependent on the catalyst and reaction conditions. Bifunctional catalysts, typically containing a metal function (like platinum) on an acidic support (like γ-alumina), are commonly employed. tandfonline.comacs.org The addition of promoters such as rhenium (Re), tin (Sn), and germanium (Ge) can significantly influence catalyst performance. conicet.gov.ar

The optimization of reaction conditions is crucial for maximizing the yield of desired products while minimizing side reactions like hydrocracking. Key parameters that are often optimized include temperature, hydrogen partial pressure, and the composition of the catalyst. For the reforming of n-octane over a Pt/Al2O3 catalyst, the conversion has been observed to show a pronounced maximum with variations in hydrogen partial pressure at temperatures between 420°C and 460°C. tandfonline.com

Trimetallic Pt-Re-Ge/Al2O3 catalysts have been studied for n-octane reforming, with the order of metal impregnation affecting the catalyst's properties. conicet.gov.ar For instance, catalysts where platinum is impregnated before rhenium and germanium tend to have high dehydrogenation activity and low hydrogenolysis activity. conicet.gov.ar The use of co-feeds in the catalytic conversion of light alkanes to aromatics has also been explored to improve catalyst stability and product distribution. researchgate.net

Below is a table summarizing the effects of different catalysts and conditions on n-octane reforming:

| Catalyst | Promoter(s) | Support | Temperature (°C) | Key Findings | Reference(s) |

| Platinum | None | γ-Al2O3 | 420-460 | Conversion passes through a maximum with varying H2 pressure. | tandfonline.com |

| Platinum | Tin (Sn) | γ-Al2O3 | Not Specified | Sn decreased aromatic content and increased isoparaffin content. | acs.org |

| Platinum | Rhenium (Re), Germanium (Ge) | γ-Al2O3 | Not Specified | Order of metal addition significantly impacts selectivity to aromatics vs. isoparaffins. | conicet.gov.ar |

| Platinum-Barium | None | KL Zeolite | 450 | Highly selective towards toluene (B28343) from n-heptane, with ethylcyclopentane (B167899) as a byproduct. | researchgate.net |

Stereoselective Synthesis of Substituted Propylcyclopentanes

While the direct stereoselective synthesis of this compound itself is not a common focus, general methods for the stereoselective synthesis of substituted cyclopentanes can be applied to create chiral derivatives of this compound. These methods are crucial for the synthesis of complex molecules with specific biological activities.

Chiral Synthesis of Optically Active this compound Derivatives

The synthesis of optically active cyclopentane derivatives can be achieved through various strategies, including the use of chiral catalysts and the functionalization of chiral building blocks. acs.org For instance, asymmetric synthesis of chiral cyclopentenones, which are versatile precursors, can be accomplished through methods like the Pauson-Khand reaction, Nazarov cyclization, and organocatalyzed reactions. acs.org

A powerful approach involves the use of cooperative catalysis, combining a chiral secondary amine and an achiral palladium complex for the enantioselective spirocyclization of propargylated azlactones with enals. acs.org This method allows for the synthesis of cyclopentene-based amino acids with a quaternary carbon center in high enantioselectivity (85–97% ee). acs.org Such a strategy could be adapted to incorporate a propyl group, leading to optically active this compound derivatives.

Another strategy involves the enantioselective functionalization of prochiral cyclobutanones, which can be transformed into chiral cyclopentane derivatives. researchgate.net The development of chiral P-containing polyaromatics based on 7-membered P-rings has also been reported, demonstrating stereospecific synthesis where axial chirality is transferred to a central atom. acs.org

Diastereoselective and Enantioselective Approaches

The construction of polysubstituted cyclopentanes with multiple stereocenters requires highly controlled diastereoselective and enantioselective methods. A cooperative palladium/chiral amine-catalyzed [3+2] cycloaddition of π-allyl 1,3-dipoles with α,β-unsaturated aldehydes has been developed to produce highly functionalized cyclopentanes with three continuous tertiary stereocenters in good to excellent yields and high diastereo- and enantioselectivity. acs.org

Organocatalysis has emerged as a powerful tool for these transformations. For example, a cinchona alkaloid-derived thiosquaramide can catalyze the tandem Michael/Henry reaction of phenacylmalononitriles and nitroolefins to yield chiral cyclopentenes with a quaternary center with high diastereoselectivity and up to 98% enantioselectivity. researchgate.netfigshare.com

Furthermore, a highly efficient and diastereoselective method for constructing functionalized cyclopentenes involves the intermolecular cascade cyclization of acyclic conjugated dieneimines with α-halomalonates. acs.org This approach produces single-diastereomer cyclopentenes with two contiguous stereocenters in high yields. acs.org These methods provide a toolbox for the synthesis of complex, stereochemically defined this compound derivatives.

Novel Synthetic Routes for Complex this compound Scaffolds (e.g., diols)

The development of novel synthetic routes to complex molecular scaffolds is a central theme in modern organic chemistry. mdpi.com For this compound, this could involve the synthesis of derivatives with multiple functional groups, such as diols, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.

One approach to creating complex cyclopentane scaffolds is through multicomponent reactions. An efficient strategy combines organocatalysis with isocyanide-based multicomponent reactions to produce structurally unique, tetrasubstituted cyclopentenyl frameworks. nih.gov This method allows for the incorporation of fragments from natural products like peptides and saccharides into the cyclopentenyl core. nih.gov

The synthesis of cis-fused cyclopentenone-pyrrolidine scaffolds has been achieved through a one-pot protocol involving a sequential aza-Piancatelli rearrangement and a Conia-ene type reaction under Lewis acid catalysis. rsc.org Such fused-ring systems represent complex scaffolds that could be derived from a this compound core.

Mechanistic Investigations of Propylcyclopentane Reactivity and Transformation Pathways

Propylcyclopentane as a Ligand in Homogeneous Catalysis

Ligands play a pivotal role in homogeneous catalysis, modulating the steric and electronic properties of the metal center to control activity and selectivity. nih.govdigitellinc.comnsf.gov While this compound itself is not a ligand, the propylcyclopentyl group can be incorporated into larger ligand structures, such as substituted cyclopentadienyl (B1206354) (Cp) ligands.

The cyclopentadienyl (Cp) ligand and its derivatives are ubiquitous in organometallic chemistry. The synthesis of a propyl-substituted cyclopentadienyl ligand could be envisioned through several synthetic routes. One common method involves the alkylation of cyclopentadiene (B3395910) or its salts. For example, reacting sodium cyclopentadienide (B1229720) with a propyl halide would yield propylcyclopentadiene, which can then be deprotonated to form the desired propylcyclopentadienyl anion for coordination to a metal center. The synthesis of such ligands allows for the systematic variation of steric and electronic properties of the resulting catalyst. nih.gov

The design of such ligands is often aimed at achieving a specific catalytic outcome. The introduction of a propyl group onto the cyclopentadienyl ring would increase the steric bulk and the electron-donating ability of the ligand compared to the unsubstituted Cp ligand. These modifications can have a profound impact on the performance of the catalyst. nih.gov

The steric and electronic properties of ligands are critical in determining the outcome of a catalytic reaction.

Steric Effects: The propyl group on a cyclopentadienyl ligand would increase the steric hindrance around the metal center. This increased bulk can influence selectivity, for instance, by favoring the formation of one regioisomer or stereoisomer over another. In Rh(III)-catalyzed C-H activation reactions, for example, sterically demanding Cp ligands have been shown to dramatically improve regioselectivity. nih.gov

Electronic Effects: The propyl group is an electron-donating alkyl group. Increasing the electron density on the metal center by using a propyl-substituted Cp ligand can enhance the metal's ability to engage in back-bonding with other ligands and can influence its reactivity in oxidative addition and reductive elimination steps. nih.gov For example, more electron-donating Cp ligands can increase the rate of certain catalytic cycles by promoting key steps.

Systematic studies correlating ligand properties (like cone angle for sterics and electronic parameters) with catalyst performance have become a powerful tool for rational catalyst design. nih.gov A propylcyclopentadienyl ligand would occupy a specific space in this parameter landscape, offering a unique combination of steric and electronic properties to fine-tune catalytic reactions.

| Ligand Feature | Influence on Catalyst | Example Application |

| Increased Steric Bulk | Can enhance regioselectivity and stereoselectivity. | In C-H activation, bulky ligands can direct the reaction to a specific site on the substrate. nih.gov |

| Electron-Donating Nature | Increases electron density at the metal center, affecting reactivity. | Can increase back-bonding and influence the rates of oxidative addition/reductive elimination. nih.gov |

Hydrodeoxygenation (HDO) Pathways Involving this compound

Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived oils into hydrocarbon fuels by removing oxygen. Many platform molecules derived from biomass, such as furfural (B47365), can be converted into cyclic compounds, including those with a cyclopentane (B165970) ring. nih.govmdpi.comresearchgate.net

The production of this compound via HDO can be envisioned as the final step in a multi-step conversion process starting from biomass-derived furans. A plausible reaction pathway involves the transformation of furfural (derived from hemicellulose) into cyclopentanone (B42830) or cyclopentanol, which are then further deoxygenated. mdpi.comrsc.org

A key intermediate in the conversion of furfural is furfuryl alcohol. researchgate.net This can undergo a rearrangement in the presence of an acid catalyst to form intermediates that lead to cyclopentanone. utwente.nl The reaction pathway can be summarized as follows:

Hydrogenation of Furfural: The aldehyde group of furfural is hydrogenated to form furfuryl alcohol.

Rearrangement: In an aqueous phase with a suitable catalyst (often a combination of a hydrogenation metal and an acid), furfuryl alcohol undergoes a Piancatelli rearrangement, followed by further reactions to form cyclopentanone. nih.govutwente.nl

Hydrogenation to Cyclopentanol: Cyclopentanone can be further hydrogenated to yield cyclopentanol. mdpi.com

Formation of this compound Precursors: To arrive at a propyl-substituted cyclopentane, C-C coupling reactions can be employed. For example, an aldol (B89426) condensation of cyclopentanone with propanal, followed by hydrogenation, could lead to propylcyclopentanol. Alternatively, starting from a C8 furanic compound derived from biomass could also lead to C8 cyclic alkanes.

Final Hydrodeoxygenation: The resulting propylcyclopentanol would then undergo a final HDO step, where the hydroxyl group is removed to yield this compound. This deoxygenation can proceed through direct C-O bond cleavage or dehydration followed by hydrogenation of the resulting alkene.

The choice of catalyst is critical for selectivity in HDO reactions. Bimetallic catalysts, such as Cu-Co or Co-Ni, and noble metal catalysts like Ru supported on various materials have shown high efficacy in converting furfural to cyclopentanone and cyclopentanol. researchgate.netmdpi.comrsc.org Further hydrodeoxygenation to the final alkane requires catalysts that are active for C-O bond hydrogenolysis. scispace.commdpi.com

| Starting Material | Key Intermediates | Catalyst Type (Example) | Final Product |

| Furfural | Furfuryl Alcohol, Cyclopentanone, Cyclopentanol | Ru/C, Co-Ni/TiO₂, Cu-Co | Cyclopentane (after full HDO) |

| Cyclopentanone + Propanal | Propylidenecyclopentanone, Propylcyclopentanol | Aldol condensation catalyst + Hydrogenation catalyst | This compound |

Formation of this compound in Biomass Upgrading Processes (e.g., from Lignin-derived Model Compounds)

This compound can be produced through the hydrodeoxygenation (HDO) of lignin (B12514952), a major component of lignocellulosic biomass. Lignin is an attractive renewable source for aromatic compounds due to its inherent structure. The process involves the catalytic upgrading of lignin-derived phenolic compounds.

Lignin's complex polymer structure is built from phenylpropanoid subunits. During biomass upgrading, these are broken down into smaller, oxygenated aromatic molecules, often referred to as lignin model compounds. Key model compounds that serve as precursors include those with a propyl side chain, such as isoeugenol (B1672232), 4-propylguaiacol, and 2-methoxy-4-propylphenol (B1219966). researchgate.netucr.edunih.gov The HDO process aims to remove oxygen atoms from these molecules and saturate the aromatic ring to produce cycloalkanes.

The typical reaction pathway involves the hydrodeoxygenation of these model compounds to form propyl-substituted cyclohexanes, such as propylcyclohexane (B167486). ca.govresearchgate.netrsc.org For example, the HDO of 2-methoxy-4-propylphenol can be tailored to yield propylcyclohexane with high selectivity. ca.govresearchgate.net Similarly, isoeugenol is often used as a model compound, with its HDO product being propylcyclohexane, which falls within the jet fuel range. researchgate.netrsc.orgias.ac.inmasterorganicchemistry.comyoutube.com

While propylcyclohexane is a common product, the formation of this compound involves an additional isomerization step, which is discussed in the following section.

Isomerization and Ring Contraction Mechanisms in HDO

The formation of this compound from the HDO of lignin derivatives necessitates a ring contraction from a six-membered cyclohexane (B81311) intermediate. This transformation is typically catalyzed by acidic sites on the catalyst support. oaepublish.com The mechanism is believed to proceed through a carbocation intermediate.

The proposed pathway involves the following steps:

Hydrogenation: The aromatic ring of a lignin-derived precursor (e.g., propylphenol) is first hydrogenated to form a propylcyclohexane derivative.

Protonation and Carbocation Formation: An acid site on the catalyst protonates the cyclohexane ring, leading to the formation of a secondary carbocation.

Carbocation Rearrangement: The secondary carbocation can undergo rearrangement to a more stable tertiary carbocation. However, a key rearrangement involves an alkyl shift where a carbon-carbon bond within the ring migrates. This process can lead to the contraction of the six-membered ring into a more stable five-membered ring with a side chain, driven by the relief of ring strain. masterorganicchemistry.comyoutube.comyoutube.com

Deprotonation: The resulting cyclopentyl-based carbocation is then deprotonated to yield the final this compound product.

This ring contraction is a type of skeletal isomerization that can occur during hydrocracking and hydroisomerization processes, which are often coupled with HDO in biofuel production. oaepublish.com The presence of bifunctional catalysts with both metal sites for hydrogenation and acid sites for isomerization is crucial for this transformation.

Catalytic Systems for this compound Production (e.g., MoS2-based, Ru/C-Fe2O3)

The production of cycloalkanes like this compound from lignin precursors is highly dependent on the catalytic system employed. Bifunctional catalysts, which possess both metal and acid functions, are essential for the multi-step HDO and isomerization reactions.

Several types of catalysts have been investigated for the HDO of lignin model compounds:

MoS2-based Catalysts: Molybdenum disulfide (MoS2) catalysts, often on supports like alumina (B75360) or activated carbon, are effective for HDO. ucr.edugoogle.com For instance, MoS2 supported on activated carbon has shown high activity in converting eugenol (B1671780) to 4-propylphenol, a key intermediate. google.com

Noble Metal Catalysts: Noble metals such as Platinum (Pt), Ruthenium (Ru), and Iridium (Ir) are highly active for hydrogenation. researchgate.netrsc.orgbits-pilani.ac.in Platinum supported on acidic zeolites like H-Beta-25 is effective in the HDO of isoeugenol to propylcyclohexane. researchgate.netias.ac.inmasterorganicchemistry.com Bimetallic catalysts, such as Ir-Re/Al2O3, have demonstrated nearly quantitative yields of propylcyclohexane from isoeugenol. rsc.org

Non-Noble Metal Catalysts: To reduce costs, non-noble metal catalysts are being developed. Systems based on Nickel (Ni), often in combination with other metals or acidic supports, are promising. Raney Ni combined with HZSM-5 zeolite can effectively convert 2-methoxy-4-propylphenol into a mixture of propylcyclohexane and propylbenzene. ca.govresearchgate.net Bimetallic Ni-Co catalysts have also shown high selectivity towards cycloalkanes. researchgate.netnih.gov

Iron-based Catalysts: Iron oxides (Fe2O3) have been used as supports or as part of bimetallic catalysts. For example, Ru/Fe2O3 systems have been studied for reduction reactions. rsc.org The interaction between Ru and the iron oxide support can enhance catalytic activity. mdpi.com Iron catalysts supported on nitrogen-doped carbon-alumina hybrids have also been developed for HDO.

The choice of catalyst and support allows for tuning the reaction towards desired products, balancing hydrogenation, deoxygenation, and isomerization pathways.

Kinetic Modeling of HDO Reactions to this compound

Understanding the kinetics of HDO reactions is essential for reactor design and process optimization. Kinetic models describe the rate at which reactants are converted into products under various conditions.

For the HDO of lignin model compounds, kinetic studies often simplify the complex reaction network. A study on the HDO of guaiacol (B22219) over a Rh/ZrO2 catalyst proposed a reaction network and found that the kinetics fit a pseudo-first-order model well. oaepublish.com The model identified different rate-limiting steps depending on the temperature: at low temperatures (e.g., 150 °C), the hydrogenation of the aromatic ring is the slowest step, while at higher temperatures (≥300 °C), the complete deoxygenation of intermediates becomes rate-limiting. oaepublish.com

While specific kinetic models for the formation of this compound are not widely published, the principles derived from model compounds like guaiacol are applicable. A comprehensive model for this compound formation would need to account for:

Hydrogenation of the aromatic precursor.

Stepwise deoxygenation of hydroxyl and methoxy (B1213986) groups.

Isomerization and ring contraction of cyclohexane intermediates.

Each of these steps would have an associated rate constant dependent on temperature, pressure, and catalyst properties.

Atmospheric Reactivity and Ozone Formation Potential

Once in the atmosphere, volatile organic compounds (VOCs) like this compound participate in photochemical reactions that can lead to the formation of ground-level ozone, a major component of smog.

Photochemical Oxidation Mechanisms of this compound

The primary daytime oxidant in the troposphere is the hydroxyl radical (OH). The atmospheric degradation of alkanes, including cycloalkanes like this compound, is initiated predominantly by reaction with the OH radical.

The initial step is the abstraction of a hydrogen atom from the this compound molecule by an OH radical, forming a water molecule and a propylcyclopentyl radical (C8H15•). rsc.org

C8H16 + •OH → C8H15• + H2O

This reaction can occur at any of the C-H bonds on the ring or the propyl side chain. The resulting alkyl radical (C8H15•) is highly reactive and quickly adds to molecular oxygen (O2), which is abundant in the atmosphere, to form a peroxy radical (C8H15O2•). ias.ac.in

C8H15• + O2 → C8H15O2•

This peroxy radical then participates in a series of reactions, particularly with nitric oxide (NO), that propagate a chain reaction leading to the formation of ozone (O3) and other secondary pollutants.

Maximum Incremental Reactivity (MIR) Studies and Environmental Impact Modeling

The potential of a VOC to form ozone is quantified using reactivity scales. The most widely used scale for regulatory purposes is the Maximum Incremental Reactivity (MIR) scale. MIR is defined as the maximum amount of ozone formed (in grams) per gram of VOC added to a model urban atmosphere under conditions most favorable for ozone formation.

The MIR value for this compound has been determined using complex atmospheric chemistry models, such as the Statewide Air Pollution Research Center (SAPRC) model. ucr.eduresearchgate.net These models simulate the reactions of hundreds of chemical species to predict ozone formation. researchgate.net

Based on these models, the MIR value for this compound is approximately 1.91 g O3 / g VOC . For comparison, a 2009 report using an earlier version of the SAPRC mechanism calculated a value of 1.89. This value indicates that this compound has a significant potential to contribute to ozone formation.

The table below shows the MIR values for this compound and some related compounds.

| Compound | MIR Value (g O3/g VOC) | Source |

| Propyl Cyclopentane | 1.91 | |

| Propyl Cyclohexane | 1.47 | |

| n-Octane | 1.11 | |

| Methyl Cyclopentane | 2.19 | ucr.edu |

| Cyclohexane | 1.25 | ucr.edu |

This interactive table allows for sorting and filtering of the data.

Transannular C-H Functionalization of Cycloalkane Carboxylic Acids with this compound as Model Substrate

The direct, site-selective functionalization of C-H bonds in saturated carbocycles represents a significant challenge in synthetic chemistry, primarily due to the high energy barrier associated with forming strained transannular palladacycles. nih.govnih.gov Research in this area has utilized α-propyl-cyclopentane carboxylic acid as a model substrate to develop and understand these complex transformations. nih.gov The goal is to achieve γ-C–H functionalization, which involves activating a C-H bond on the third carbon away from the carboxylic acid group. This is particularly difficult as it must compete with the more kinetically favored activation of β-C–H bonds. nih.gov

The development of methods for the γ-selective transannular C–H arylation of cycloalkane carboxylic acids is a notable advancement, offering a more direct route to functionalized carbocycles that are prevalent in natural products and pharmaceuticals. nih.govsubstack.com The use of this compound derivatives in these studies allows for a clear evaluation of catalyst and ligand efficacy in navigating the inherent challenges of ring strain and regioselectivity. nih.gov

Site-Selective Functionalization Strategies

Achieving site-selectivity in the C-H functionalization of cycloalkanes is a central challenge. rsc.org For a substrate like α-propyl-cyclopentane carboxylic acid, multiple C(sp³)–H bonds are available for activation. The inherent kinetic and thermodynamic preference is for the formation of a five-membered metallacycle, which leads to the functionalization of the β-C-H bond. nih.govrsc.org Overriding this preference to target the more remote γ-C-H bond requires specific strategic interventions.

A key strategy involves the use of a directing group, in this case, the native carboxylic acid, which coordinates to a palladium catalyst. nih.gov The challenge then becomes directing this catalyst to the desired γ-position. Researchers have discovered that the choice of ligand bound to the palladium center is critical for switching the regioselectivity from the β to the γ position. nih.gov For instance, when α-ethylcyclobutane carboxylic acid was subjected to conditions developed for cyclopentanes, only the undesired β-arylated product was formed, highlighting the difficulty in overriding the established selectivity. nih.gov However, by meticulously designing the ligand structure, excellent γ-regioselectivity can be achieved even in the presence of multiple, more accessible β-C–H bonds. nih.govvilniustech.lt This strategic control marks a significant step toward the precise molecular editing of saturated carbocyclic scaffolds. nih.govresearchgate.net

Ligand Design and Catalyst Control in C-H Activation

The catalyst system, particularly the structure of the ligand, is paramount in controlling the outcome of C-H activation reactions. numberanalytics.comnih.gov In the transannular C-H arylation of cycloalkane carboxylic acids, ligands play a crucial role in enabling the formation of the sterically demanding palladacycle required for γ-functionalization. nih.gov

Initial screenings showed that ligands known to promote β-C(sp³)–H activation failed to yield the desired γ-arylated product. nih.gov The breakthrough came with the development of two novel classes of ligands: quinuclidine-pyridones (such as QuinNuPyridone L1 and L2) and sulfonamide-pyridones (SulfonaPyridone L3). nih.govnih.govvilniustech.lt The pyridone moiety was identified as a key component for this transformation. nih.gov

The quinuclidine-pyridone ligand L1 proved uniquely effective in promoting the transannular γ-arylation of the α-propyl-cyclopentane carboxylic acid model substrate, yielding the desired product in high yields. nih.gov For more challenging substrates like cyclobutane (B1203170) carboxylic acids, a different ligand system comprising the SulfonaPyridone ligand L3 and a monodentate pyridone ligand (L4) enabled the selective γ-arylation through a double C-H activation pathway. nih.govsubstack.com This demonstrates that catalyst control through rational ligand design can overcome significant energetic barriers and dictate the site of reactivity. princeton.eduprinceton.edu

| Ligand Class | Specific Ligand(s) | Application/Key Finding | Reference |

| Quinuclidine-Pyridone | L1, L2 | Uniquely effective in promoting transannular γ-arylation of cyclopentane to cyclooctane (B165968) carboxylic acids. | nih.gov |

| Sulfonamide-Pyridone | L3 | Used in combination with L4 for the γ-arylation of strained cyclobutane carboxylic acids. | nih.govsubstack.com |

| Monodentate Pyridone | L4 | Used with L3 for the challenging γ-arylation of cyclobutanes via double C-H activation. | nih.gov |

| Mono-protected Aminoethyl Phenyl Thioether (MPAThio) | - | Known β-activation ligand; failed to produce the desired γ-arylated product. | nih.gov |

Research on Enthalpy of Combustion and Energy Release Characteristics

The enthalpy of combustion is a fundamental thermochemical property that quantifies the energy released when a compound undergoes complete combustion with oxygen. For hydrocarbons like this compound, this value is crucial for understanding its energy content and stability. masterorganicchemistry.com The complete combustion of this compound (C₈H₁₆) in air produces carbon dioxide and water. chemicalbook.com Research into its enthalpy of combustion provides insights into the inherent ring strain of the cyclopentane ring and the energetic contribution of the propyl side chain. masterorganicchemistry.comstackexchange.com

Experimental Determination of Combustion Enthalpies

The standard liquid enthalpy of combustion (ΔcH°liquid) for this compound has been determined experimentally using calorimetric techniques. These experiments provide precise data on the energy released. The National Institute of Standards and Technology (NIST) has compiled data from several key studies. nist.gov

Two notable experimental values for the standard liquid enthalpy of combustion of n-propylcyclopentane are:

-5245.98 ± 0.75 kJ/mol , determined by W.D. Good in 1971 using combustion in a rotating bomb calorimeter (Ccr). nist.gov

-5245.6 ± 1.2 kJ/mol , determined by Prosen, Johnson, and Rossini in 1946 using bomb calorimetry (Ccb). nist.gov

These values are in close agreement and provide a reliable experimental benchmark for the thermochemical properties of this compound.

| Property | Experimental Value (kJ/mol) | Method | Year | Reference |

| ΔcH°liquid | -5245.98 ± 0.75 | Ccr (Rotating Bomb Calorimetry) | 1971 | nist.gov |

| ΔcH°liquid | -5245.6 ± 1.2 | Ccb (Bomb Calorimetry) | 1946 | nist.gov |

Predictive Modeling of Thermochemical Properties

Alongside experimental measurements, predictive models are essential for estimating the thermochemical properties of compounds where experimental data may be unavailable or difficult to obtain. These models are particularly useful for studying large sets of isomers or for applications in chemical process simulations. tudelft.nl

One common approach is the use of group contribution methods, such as the one developed by Benson. These methods estimate properties by summing the contributions of individual functional groups within the molecule. The accuracy of these models can be quite high, often exceeding the "chemical accuracy" of 1 kcal/mol. tudelft.nl

More advanced techniques like linear regression (LR) models have been developed to predict thermochemical properties with even greater accuracy. tudelft.nl These models can use parameters like second-order groups, which account for interactions between neighboring atoms, as independent variables to refine the predictions for properties like enthalpy of formation and Gibbs free energy. tudelft.nl For cycloalkanes, predictive models also help in quantifying properties like ring strain by comparing the experimental heat of combustion per -CH₂- group to that of a theoretical "strain-free" alkane chain. masterorganicchemistry.comstackexchange.com Computational chemistry methods are also employed to study the kinetics and mechanisms of reactions like combustion, providing detailed insights into the decomposition pathways of molecules like cyclopentane and its derivatives. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies for Propylcyclopentane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds by probing the magnetic properties of atomic nuclei. chemicalbook.com For propylcyclopentane, ¹H and ¹³C NMR provide fundamental information about its hydrogen-carbon framework.

Advanced 1D and 2D NMR Techniques

One-dimensional (1D) NMR spectra (¹H and ¹³C) offer primary structural information. The ¹³C NMR spectrum of this compound displays distinct signals for each chemically non-equivalent carbon atom. chemicalbook.com Due to the molecule's symmetry, the four methylene (B1212753) carbons of the cyclopentane (B165970) ring are not all equivalent, nor are the three carbons of the propyl chain, leading to a total of six unique carbon signals. chemicalbook.com Similarly, the ¹H NMR spectrum shows complex overlapping signals corresponding to the different types of protons in the molecule. chemicalbook.com

To deconstruct this complexity and assign specific signals, advanced two-dimensional (2D) NMR experiments are essential. These techniques provide correlation data between different nuclei. nih.gov

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other (typically on adjacent carbons). It would reveal the connectivity within the propyl group (CH-CH₂-CH₂-CH₃) and map the couplings between the methine proton and the adjacent methylene protons on the cyclopentane ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton with the carbon atom it is directly attached to. It is a powerful tool for definitively assigning the ¹³C signals based on the less ambiguous ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. It helps to piece the entire molecular structure together, for instance, by showing a correlation from the protons on the first methylene of the propyl chain to the methine carbon of the cyclopentane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment reveals protons that are close to each other in space, which helps to define the molecule's three-dimensional conformation.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table provides predicted chemical shift (δ) values based on established NMR principles for alkanes. Actual experimental values may vary slightly based on solvent and instrument conditions.

| Atom Position (this compound) | NMR Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ (propyl) | ¹H | ~0.9 | Triplet (t) |

| -CH₂- (middle of propyl) | ¹H | ~1.3 | Sextet |

| -CH₂- (attached to ring) | ¹H | ~1.2 | Multiplet (m) |

| Ring -CH- | ¹H | ~1.7 | Multiplet (m) |

| Ring -CH₂- | ¹H | ~1.5-1.6 | Multiplet (m) |

| -CH₃ (propyl) | ¹³C | ~14.4 | |

| -CH₂- (middle of propyl) | ¹³C | ~22.0 | |

| -CH₂- (attached to ring) | ¹³C | ~32.9 | |

| Ring -CH- | ¹³C | ~40.1 | |

| Ring -CH₂- (adjacent to -CH-) | ¹³C | ~38.8 | |

| Ring -CH₂- (remote from -CH-) | ¹³C | ~25.3 |

Isomeric Differentiation using Shift Reagents

While this compound itself is achiral, NMR shift reagents are invaluable for the analysis of mixtures containing different isomers or for determining the stereochemistry of related chiral compounds. Lanthanide-based shift reagents are Lewis acids that can reversibly coordinate with basic functional groups (like alcohols or amines) in a sample. This complexation induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion.

This technique becomes relevant for this compound in the context of isomeric differentiation. For instance, if analyzing a C₈H₁₆ hydrocarbon mixture, shift reagents could help distinguish a non-binding alkane like this compound from an isomer containing a Lewis basic site, such as cyclooctanol. Furthermore, when used with a chiral lanthanide complex, these reagents can differentiate between enantiomers of a chiral molecule by forming diastereomeric complexes that have distinct NMR spectra, allowing for the determination of enantiomeric excess.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. docbrown.info It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., FT-ICR MS, ESI-HRMS, APPI(+))

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of a molecule's elemental formula. For this compound, the molecular formula is C₈H₁₆. nih.gov HRMS can distinguish this from other formulas with the same nominal mass. The exact mass of this compound is 112.1252 Da. nih.gov

Different ionization techniques can be used:

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) : Offers the highest mass resolution and accuracy, making it ideal for unambiguous formula determination.

Electrospray Ionization (ESI) : A soft ionization technique typically used for polar, large molecules. It is not suitable for nonpolar hydrocarbons like this compound unless they are derivatized.

Atmospheric Pressure Photoionization (APPI) : An effective technique for ionizing nonpolar compounds. APPI uses photons to ionize the analyte, making it well-suited for the analysis of cycloalkanes in various matrices.

Gas Chromatography-Mass Spectrometry (GC/MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is the standard method for separating and identifying volatile compounds like this compound from complex mixtures, such as petroleum fractions. nih.govnist.gov The gas chromatograph separates components based on their boiling points and interactions with the column's stationary phase, after which the mass spectrometer detects and identifies each component. nist.gov

The electron ionization (EI) mass spectrum of this compound is characterized by a molecular ion (M⁺) peak at m/z = 112 and a series of fragment ions that provide structural clues. nist.gov The fragmentation pattern is a unique fingerprint for the molecule. docbrown.info

Table 2: Characteristic Mass Fragments for this compound This table outlines the primary ions observed in the electron ionization mass spectrum of this compound.

| m/z Value | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 112 | [C₈H₁₆]⁺ | Molecular Ion (M⁺) |

| 83 | [C₆H₁₁]⁺ | Loss of an ethyl radical (-C₂H₅) |

| 70 | [C₅H₁₀]⁺ | Loss of propene (C₃H₆) via rearrangement |

| 69 | [C₅H₉]⁺ | Loss of a propyl radical (-C₃H₇) |

| 55 | [C₄H₇]⁺ | Ring fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation, a common fragment from ring cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the IR spectrum is dominated by absorptions corresponding to C-H bond vibrations. nist.gov The cyclopentane ring itself is not planar but exists in a puckered "envelope" or "twist" conformation, which influences the vibrational modes. docbrown.info

The key vibrational features observed in the IR spectrum include:

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region, characteristic of sp³-hybridized C-H bonds in the propyl chain and cyclopentane ring. docbrown.info

CH₂ Scissoring: A distinct absorption around 1465 cm⁻¹, corresponding to the bending vibration of methylene groups. docbrown.info

CH₃ Bending: An absorption near 1375 cm⁻¹ due to the symmetric bending ("umbrella" mode) of the terminal methyl group.

Raman spectroscopy provides complementary information. While C-H stretching modes are also visible, Raman is particularly sensitive to the symmetric vibrations of the carbon skeleton, which are often weak in the IR spectrum. Analysis of the Raman spectrum can yield detailed information about the puckered conformation of the cyclopentane ring and the skeletal vibrations of the propyl side chain.

Table 3: Key Vibrational Bands for this compound This table summarizes the principal absorption and scattering frequencies for this compound.

| Wavenumber (cm⁻¹) | Spectroscopy Type | Vibrational Mode Assignment |

|---|---|---|

| ~2955-2965 | IR & Raman | Asymmetric C-H stretch (CH₃, CH₂) |

| ~2870 | IR & Raman | Symmetric C-H stretch (CH₃) |

| ~2850 | IR & Raman | Symmetric C-H stretch (CH₂) |

| ~1465 | IR | CH₂ scissoring/bending |

| ~1375 | IR | Symmetric CH₃ bending (umbrella mode) |

| ~890 | Raman | Ring breathing/skeletal deformation |

Hyphenated Techniques in this compound Analysis (e.g., GC-FID, Py-GC/MS)

Hyphenated analytical techniques, which combine two or more methods, provide a powerful approach for the detailed characterization of chemical compounds like this compound. By coupling a separation technique with a detection technique, analysts can achieve high sensitivity and specificity. Gas Chromatography-Flame Ionization Detection (GC-FID) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are two such powerful methods used for the analysis of volatile and complex samples, respectively.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography with a flame ionization detector is a cornerstone technique for the analysis of volatile organic compounds such as this compound. In this method, the sample is vaporized and separated into its components as it travels through a capillary column. The retention time—the time it takes for a compound to pass through the column—is a characteristic feature used for identification. The FID then combusts the eluting compounds in a hydrogen-air flame, generating ions and producing an electrical signal proportional to the mass of carbon atoms, allowing for precise quantification. s4science.at

The retention of a compound is often standardized using the Kovats Retention Index (RI), which normalizes retention times relative to those of n-alkane standards. This allows for the comparison of data across different instruments and conditions. For this compound, numerous RI values on standard non-polar columns have been experimentally determined. nih.gov

Interactive Data Table: Kovats Retention Index for this compound Use the filter to search for specific values.

| Kovats Retention Index (Standard Non-Polar Column) |

|---|

| 831.3 |

| 832.7 |

| 827.12 |

| 827 |

| 825.3 |

| 825.6 |

| 830.6 |

| 827.2 |

| 831.6 |

| 830.1 |

Data sourced from PubChem. nih.gov

The operational parameters of the GC-FID system are critical for achieving good separation and reproducible results. chromatographyonline.com These parameters are carefully optimized for the specific analytes of interest. For the analysis of hydrocarbon mixtures, which could contain this compound, typical conditions are established for the injector, oven, and detector. researchgate.net

Interactive Data Table: Typical GC-FID Operational Parameters for Hydrocarbon Analysis This table represents a general set of conditions and may be modified for specific applications.

| Parameter | Setting | Purpose |

|---|---|---|

| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. researchgate.net |

| Column Oven Program | 80 °C to 250 °C at 4 °C/min | Gradually increases temperature to separate compounds with a wide range of boiling points. researchgate.net |

| Detector Temperature | 260 °C | Prevents condensation of analytes in the detector. researchgate.net |

| Carrier Gas | Nitrogen or Helium | Transports the sample through the column. researchgate.net |

| Flow Rate | ~20 mL/min | Affects the retention time and efficiency of the separation. researchgate.net |

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Pyrolysis-GC/MS is a highly effective technique for the chemical characterization of complex, non-volatile materials like polymers, resins, or kerogens. researchgate.netlqa.comnist.gov The method involves heating the sample to a high temperature (typically 500–1400 °C) in an inert atmosphere. d-nb.info This thermal energy causes the material to decompose into smaller, more volatile, and structurally characteristic fragments called pyrolyzates. pstc.org These fragments are then introduced into a GC/MS system for separation and identification.

While this compound itself is already volatile and would not typically be analyzed by pyrolysis, Py-GC/MS is crucial for identifying its presence as a structural component within a larger macromolecule or a complex mixture. nist.govresearchgate.net The resulting gas chromatogram, known as a pyrogram, provides a chemical "fingerprint" of the original material. pstc.org The coupled mass spectrometer identifies each pyrolyzate by fragmenting it into ions and separating them based on their mass-to-charge ratio (m/z), producing a unique mass spectrum. nist.gov This spectrum can be compared against extensive libraries, such as those from NIST, for positive identification. d-nb.info

For instance, if a polymer or complex hydrocarbon were to yield this compound upon pyrolysis, the mass spectrometer would detect its characteristic mass spectrum.

Interactive Data Table: Key Mass Spectral Peaks for this compound This table shows the most significant mass-to-charge ratios (m/z) and their relative intensities for identifying this compound via MS.

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

|---|---|

| 41 | 100% |

| 83 | 68% |

| 55 | 67% |

| 69 | 63% |

| 42 | 40% |

| 56 | 39% |

| 70 | 33% |

| 112 | 26% |

Data sourced from the NIST Chemistry WebBook. nist.gov

The combination of the pyrogram fingerprint and the mass spectral data allows for detailed structural elucidation of materials that cannot be analyzed directly by conventional GC/MS. shimadzu.comshimadzu.com

Computational Chemistry and Theoretical Studies on Propylcyclopentane Systems

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For propylcyclopentane, these methods can predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for studying the electronic structure of molecules. nih.govarxiv.org It offers a favorable balance between computational cost and accuracy, making it suitable for molecules of the size of this compound. DFT calculations can be employed to determine various properties, including optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity.

While specific, in-depth DFT studies on the electronic structure and reactivity of this compound are not extensively documented in publicly available literature, the methodology for such investigations is well-established. The Automated Topology Builder (ATB) and Repository, for instance, can generate molecular topologies for molecular dynamics simulations, and as part of its process, it can perform geometry optimizations using DFT, for example, at the B3LYP/6-31G* level of theory. uq.edu.au This initial optimization provides a stable, low-energy conformation of the molecule.

From the optimized structure, a variety of electronic properties and reactivity indices can be calculated. mdpi.comresearchgate.net These indices, derived from conceptual DFT, provide a quantitative measure of the molecule's reactivity. mdpi.com For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Other important DFT-derived reactivity descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): The resistance of the molecule to change its electron configuration.

Global Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

These parameters can be calculated from the HOMO and LUMO energies. The local reactivity, indicating which atoms in the this compound molecule are more susceptible to electrophilic or nucleophilic attack, can be determined using Fukui functions. nih.gov These calculations would likely show that the tertiary carbon atom on the cyclopentane (B165970) ring is a potential site for certain reactions.

A hypothetical table of DFT-calculated properties for this compound is presented below. The values are illustrative and would need to be confirmed by specific calculations.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -9.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 10.7 eV | Indicator of chemical stability and reactivity. |

| Electronegativity (χ) | 4.15 eV | Measure of the ability to attract electrons. |

| Chemical Hardness (η) | 5.35 eV | Resistance to change in electron configuration. |

| Global Softness (S) | 0.187 eV⁻¹ | Indicator of polarizability. |

| Electrophilicity Index (ω) | 1.61 eV | Measure of electrophilic character. |

Long-Range Corrected DFT (LC-DFT) for Excited States and Molecular Interactions

Standard DFT functionals can sometimes inaccurately describe long-range electron-electron interactions, which are crucial for understanding excited states and non-covalent interactions. rsc.org Long-range corrected DFT (LC-DFT) functionals have been developed to address this deficiency. researchgate.net These functionals are particularly important for studying phenomena such as charge-transfer excitations and dispersion forces, which are ubiquitous in molecular interactions. rsc.org

While there is no specific research applying LC-DFT to this compound, the methodology would be highly relevant for investigating its photophysical properties and its interactions with other molecules. Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and simulating UV-Vis spectra. rsc.orgresearchgate.net The use of LC-DFT functionals within a TD-DFT framework would provide more accurate predictions of the excited states of this compound, especially for any potential charge-transfer states that might arise in complexes with other molecules. ohio-state.edu

For instance, studying the interaction of this compound with a surface or within a solvent matrix would benefit from the application of LC-DFT. These methods can more accurately capture the weak van der Waals interactions that would govern the physisorption of this compound on a surface or its solvation shell structure. rsc.org

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of a molecular system, offering insights into its dynamic behavior, conformational changes, and interactions with its surroundings. mdpi.com

Solvent Effects and Intermolecular Interactions

The behavior of this compound in a liquid phase is significantly influenced by its interactions with surrounding solvent molecules. MD simulations are an ideal tool to study these solvent effects. nih.gov By placing a model of this compound in a simulation box filled with a chosen solvent (e.g., water, or an organic solvent like hexane), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. rsc.org

Key aspects that can be investigated through MD simulations of this compound in solution include:

Solvation Structure: The arrangement of solvent molecules around the this compound molecule can be characterized by calculating radial distribution functions (RDFs). mdpi.com For a nonpolar molecule like this compound in a polar solvent like water, a distinct solvation shell would be expected, driven by the hydrophobic effect.

Intermolecular Interactions: The nature and strength of the interactions between this compound and the solvent molecules can be analyzed. These are primarily van der Waals interactions for nonpolar solvents and hydrophobic interactions in aqueous environments.

Diffusion: The diffusion coefficient of this compound in a given solvent can be calculated from the mean square displacement of the molecule over time, providing information about its mobility.

Conformational Analysis and Dynamics

The cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. The attached propyl group adds further conformational flexibility. MD simulations are a powerful tool for exploring the conformational landscape of this compound and the dynamics of interconversion between different conformers. nih.gov

Machine Learning Approaches for Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemistry for predicting molecular properties, often with a significant speed advantage over traditional computational methods. researchgate.net Quantitative Structure-Property Relationship (QSPR) models, a form of supervised machine learning, establish a mathematical relationship between the structure of a molecule and a specific property. mdpi.com

For a compound like this compound, ML models could be developed to predict a wide range of physical and chemical properties. arxiv.org This would typically involve the following steps:

Data Collection: A dataset of molecules with known experimental values for the property of interest is assembled. For this compound, this could include properties like boiling point, viscosity, or heat of formation.

Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors is calculated. These descriptors encode information about the molecule's structure, such as its topology, geometry, and electronic properties.

Model Training: An ML algorithm (e.g., multiple linear regression, support vector machines, or neural networks) is used to learn the relationship between the descriptors and the property. mdpi.com

Model Validation: The predictive power of the model is assessed using a separate test set of molecules that were not used in the training process.

While specific ML models for this compound are not documented, studies have successfully applied QSPR to predict the thermodynamic properties of various cycloalkanes. nih.govresearchgate.net These models could be extended or retrained to include this compound, allowing for the rapid and accurate prediction of its properties without the need for time-consuming experiments or computationally expensive QM calculations. The development of such models would be particularly valuable for screening large numbers of related molecules for specific applications.

Predictive Models for Thermochemical Properties (e.g., Enthalpy of Combustion)

Predictive models are essential for estimating the thermochemical properties of organic compounds, which are critical for chemical process design and safety analysis. For hydrocarbons such as this compound, computational methods can predict properties like enthalpy of formation and enthalpy of combustion with a high degree of accuracy.

Detailed Research Findings: Quantum chemical calculations and group additivity methods are two common approaches for predicting thermochemical data. The National Institute of Standards and Technology (NIST) provides critically evaluated data which can serve as a benchmark for these predictive models. nist.govnist.gov For instance, the complete combustion of this compound in air yields carbon dioxide and water vapor. chemicalbook.com The energy released in this exothermic process is its enthalpy of combustion. youtube.comyoutube.com

Predictive models often work by calculating the total electronic energy of the reactants and products. The enthalpy of combustion (ΔH°c) can then be determined from the calculated enthalpies of formation (ΔH°f) of the products and reactants using Hess's Law.

The NIST Chemistry WebBook contains extensive, critically evaluated thermochemical data for this compound, including gas-phase thermochemistry and condensed-phase data. nist.gov This information is invaluable for validating and refining the parameters used in computational predictive models.

Below is a table of selected thermochemical properties for this compound available from experimental measurements, which are used to validate predictive models.

| Property | Value | Phase | Source |

|---|---|---|---|

| Standard Molar Enthalpy of Formation (ΔH°f) | -189.2 ± 1.1 kJ/mol | Liquid | nist.gov |

| Standard Molar Enthalpy of Vaporization (ΔH°vap) | 41.1 ± 0.2 kJ/mol | Liquid | nist.gov |

| Standard Molar Enthalpy of Formation (ΔH°f) | -148.1 ± 1.1 kJ/mol | Gas | nist.gov |

| Standard Molar Enthalpy of Combustion (ΔH°c) | -5296.0 ± 1.1 kJ/mol | Liquid | nist.gov |

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a statistically significant correlation between the chemical structure of a compound and a particular activity or property. mdpi.com In the context of reactivity, a QSAR study would seek to correlate molecular descriptors of this compound and related compounds with their reaction rates or equilibrium constants in specific chemical transformations.

Detailed Research Findings: While specific QSAR studies focusing solely on the reactivity of this compound are not prominent in the literature, the methodology provides a framework for such an investigation. A QSAR model for reactivity involves several key steps:

Data Set Selection : A series of related compounds, including this compound, with known experimental reactivity data would be compiled.

Descriptor Calculation : For each molecule, a set of numerical parameters, known as molecular descriptors, would be calculated. These can include:

Physicochemical Descriptors : Such as the octanol-water partition coefficient (LogP) and molar refractivity. nih.gov

Topological Descriptors : Which describe the atomic connectivity and shape of the molecule.

Quantum Chemical Descriptors : Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are directly related to chemical reactivity.

Model Development : Statistical methods, like Multiple Linear Regression (MLR), are used to build a mathematical equation linking the descriptors to the observed reactivity. mdpi.com

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. mdpi.com

For a compound like this compound, a QSAR model could predict its reactivity in processes like catalytic cracking or oxidation, which are relevant to the petroleum industry. The model would help in understanding how the combination of the propyl chain and the cyclopentane ring influences its chemical behavior compared to other cyclic or acyclic alkanes.

Investigation of Carbocation Stability and Rearrangements

Carbocations are key reactive intermediates in many organic reactions, including those involving alkanes like this compound, particularly under acidic or catalytic conditions. uregina.ca The stability of a carbocation is paramount, as it often dictates the reaction pathway and the distribution of products. chemistrytalk.org Less stable carbocations will readily rearrange to more stable structures if a pathway is available. libretexts.org

Detailed Research Findings: The stability of a simple alkyl carbocation is primarily determined by the number of alkyl groups attached to the positively charged carbon atom (tertiary > secondary > primary). chemistrytalk.orgmasterorganicchemistry.com For this compound, several carbocations can be envisioned, with varying stabilities. A positive charge could form on the propyl chain or on the cyclopentane ring.

Carbocations formed from this compound can undergo rearrangements to achieve greater stability. These rearrangements typically occur via 1,2-shifts. libretexts.org